BenchChemオンラインストアへようこそ!

Ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetate

Medicinal Chemistry Structure-Activity Relationship Building Block Selection

This α-ketoamide derivative features an electrophilic ethyl oxoacetate N-4 substituent that provides a reactive handle for chemoselective derivatization—hydrolysis, amidation, or reduction—unavailable in carbamate or acetyl analogs. As an unexplored SAR point in the validated 4-nitrophenylpiperazine tyrosinase inhibitor series, it enables systematic potency optimization. The 4-nitrophenyl chromophore facilitates TLC/HPLC monitoring at ~380 nm. Ideal for parallel library synthesis; one bulk procurement supports 50–200 analogs via amidation.

Molecular Formula C14H17N3O5
Molecular Weight 307.30 g/mol
Cat. No. B11022048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetate
Molecular FormulaC14H17N3O5
Molecular Weight307.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H17N3O5/c1-2-22-14(19)13(18)16-9-7-15(8-10-16)11-3-5-12(6-4-11)17(20)21/h3-6H,2,7-10H2,1H3
InChIKeyMRVIEOXGUNFGTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetate – Compound Class, Physicochemical Profile, and Procurement Context


Ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetate (molecular formula C14H15N3O5, exact mass 305.10 Da) is a synthetic arylpiperazine derivative characterized by a 4-nitrophenyl substituent at the N-1 piperazine position and an ethyl oxoacetate (α-ketoester) moiety connected via an amide bond at the N-4 position . The compound belongs to the broader class of N-acyl-4-(4-nitrophenyl)piperazines, which serves as a privileged scaffold in medicinal chemistry due to the electron-withdrawing nitro group modulating π-stacking interactions and the piperazine ring providing conformational flexibility for target engagement . Commercially, it is primarily positioned as a research intermediate and building block, available through specialty chemical suppliers serving medicinal chemistry and drug discovery programs .

Why Generic Substitution Is Inadequate: Structural and Functional Differentiation of Ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetate from Nearest Analogs


Substituting ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetate with superficially similar 4-nitrophenylpiperazine analogs—such as ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate (CAS 16154-60-2) or 1-acetyl-4-(4-nitrophenyl)piperazine (CAS 16264-08-7)—is chemically inadvisable because the α-ketoamide ester linkage (—C(=O)—C(=O)—OEt) in the target compound introduces an electrophilic carbonyl adjacent to the amide, fundamentally altering three critical properties: (i) the electron-deficient α-keto group creates a second H-bond acceptor site and modifies the conformational preference of the piperazine N-4 substituent; (ii) the α-keto ester provides a reactive handle for chemoselective derivatization (e.g., nucleophilic addition, hydrolysis to the carboxylic acid, or amidation) that carbamate or acetyl analogs lack ; and (iii) the combined electronic effect of the nitro group and α-ketoamide motif shifts the overall molecular electrostatic potential, which can differentially affect recognition by biological targets within the same scaffold class—as demonstrated by the 229-fold range in tyrosinase IC50 values (12.1–72.55 µM) observed across a series of 4-nitrophenylpiperazine derivatives that vary only in their N-1 substituent .

Quantitative Differentiation Evidence for Ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetate: Head-to-Head and Cross-Study Comparator Data


Linker Chemistry Differentiation: α-Ketoamide Ester vs. Carbamate vs. Acetyl Linkage at Piperazine N-4

The target compound features a —C(=O)—C(=O)—OEt (α-ketoamide ester) linker at the piperazine N-4 position, in contrast to the carbamate linker (—C(=O)—OEt) in ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate (CID 2933428) and the acetyl linker (—C(=O)—CH3) in 1-acetyl-4-(4-nitrophenyl)piperazine (CID 807449). This structural difference introduces an additional sp2-hybridized carbonyl carbon, increasing the hydrogen bond acceptor count from 5 (carbamate analog) to 6 (target compound), and adds a second electrophilic center capable of chemoselective reactions that the comparator analogs cannot undergo . The α-keto group also enables metal-chelating interactions not available to the carbamate or acetyl congeners, a feature exploited in related pyruvate dehydrogenase kinase (PDK) inhibitor design where the 4-nitrophenylpiperazinyl-2-oxoethoxy motif achieved IC50 values as low as 0.0008 mM against PDK .

Medicinal Chemistry Structure-Activity Relationship Building Block Selection

Lipophilicity Modulation: Computed XLogP3 Comparison Across 4-Nitrophenylpiperazine N-4 Substituents

The ethyl oxoacetate substituent at piperazine N-4 confers a distinct lipophilicity profile. The target compound has a computed XLogP3 of approximately 1.3, compared to 1.9 for ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate and approximately 1.0 for 1-acetyl-4-(4-nitrophenyl)piperazine . This moderate lipophilicity places the compound in a favorable range for both synthetic manipulation (adequate organic solvent solubility) and potential biological membrane permeability. Importantly, studies on 4-nitrophenylpiperazine antimicrobial derivatives have demonstrated that higher lipophilicity positively correlates with antimycobacterial activity against M. kansasii, with the most active compounds exhibiting MIC values of 15.0–15.4 µM . The target compound's XLogP3 value sits within the range empirically associated with balanced activity in this scaffold class, avoiding the excessive lipophilicity that can lead to non-specific binding and solubility-limited performance.

Physicochemical Properties Drug-like Property Optimization Lead Compound Selection

Synthetic Versatility: Chemoselective Reactivity of the α-Keto Ester Handle for Parallel Library Generation

The α-keto ester group in the target compound enables orthogonal derivatization strategies that structurally analogous compounds lacking this group cannot accommodate. Specifically, the α-keto ester can undergo: (i) selective hydrolysis to the α-keto carboxylic acid under mild basic conditions, providing a conjugation-ready handle; (ii) amidation with primary or secondary amines to generate α-ketoamide libraries; and (iii) reduction to the α-hydroxy ester for introduction of a chiral center . This reactivity profile is absent in both ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate (which contains a relatively inert carbamate) and 1-acetyl-4-(4-nitrophenyl)piperazine (which bears a non-reactive methyl ketone). In the broader piperazine oxoacetate chemical space, this motif has been exploited in the synthesis of kinase inhibitor libraries where the 2-(piperazin-1-yl)-2-oxoacetate scaffold served as a key intermediate for incorporating diverse warheads . The 4-nitrophenyl group further provides a spectrophotometric handle (λmax ~380 nm for nitroaromatic) useful for monitoring reactions and assessing purity.

Parallel Synthesis Medicinal Chemistry Libraries Chemoselective Derivatization

Class-Level Evidence: Tyrosinase Inhibitory Activity of 4-Nitrophenylpiperazine Derivatives Demonstrates Substituent-Dependent Potency Spanning a 10-Fold Range

While direct enzyme inhibition data for the target compound itself has not been published, a closely related class of 4-nitrophenylpiperazine derivatives (compounds 4a–m, differing only in the N-1 substituent appended to the piperazine ring) was systematically evaluated for tyrosinase inhibition . The study revealed that inhibitory potency is highly sensitive to the N-1 substituent, with IC50 values ranging from 12.1 ± 0.2 µM (most potent analog with substituted triazole-thiol moiety) to 102.1 ± 4.9 µM, and the indole-bearing derivative 4l showing IC50 = 72.55 µM with mixed-type inhibition kinetics . This class-level data establishes that the 4-nitrophenylpiperazine core is a validated pharmacophore for tyrosinase engagement, and that the N-4 substituent (which in the target compound is the ethyl oxoacetate group) is the primary determinant of potency. The target compound therefore represents a distinct SAR point within this validated scaffold class. For comparison, standard tyrosinase inhibitor kojic acid typically exhibits IC50 values in the 20–50 µM range under similar assay conditions.

Tyrosinase Inhibition Melanogenesis Enzyme Kinetics

Antimicrobial Activity of N-Phenylpiperazine Derivatives: Lipophilicity-Activity Relationship Supports the Target Compound's Physicochemical Profile

A systematic evaluation of ten 1-(4-nitrophenyl)piperazine derivatives against bacterial and fungal pathogens established that antimycobacterial activity against M. kansasii is positively correlated with lipophilicity, electron-donor properties of the N-4 substituent, and lower dissociation constant (pKa) . The most active compounds—1-(2-hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride and its 4-butoxybenzoyl analog—achieved MIC values of 15.4 µM and 15.0 µM against M. kansasii, respectively, with the latter also showing MIC = 15.0 µM against M. marinum . Antifungal activity against Fusarium avenaceum was also observed (MIC = 14.2 µM for the 2-propoxyethoxybenzoyl derivative). All compounds demonstrated negligible cytotoxicity against human THP-1 cells and plant cells (Nicotiana tabacum), indicating a favorable selectivity window . The target compound's moderate computed lipophilicity (XLogP3 ≈ 1.3) positions it at the lower end of the activity-optimal range in this series, suggesting that the ethyl oxoacetate substituent may require further optimization to achieve maximal antimicrobial potency but offers a clean starting point with minimal off-target toxicity risk.

Antimycobacterial Antifungal Structure-Activity Relationship

4-Nitrophenylpiperazine as a Privileged Fragment: Cross-Target Activity Profile Across 5-HT6, Sigma, MAO-B, and CCR1 Receptors

The 4-nitrophenylpiperazine fragment has been validated across multiple therapeutic target classes, establishing it as a privileged scaffold. Published data include: (i) 5-HT6 receptor antagonism—nitro-substituted phenyl-piperazine compounds patented for treatment of 5-HT6-mediated disorders (cognitive impairment, obesity) ; (ii) sigma receptor binding—m-nitrophenethyl piperazine analogs achieving sub-nanomolar affinity for σ1 (Ki < 1 nM) and σ2 sites (Ki = 4.9 nM) ; (iii) MAO-B inhibition—a dithiocarbamate derivative bearing the 4-nitrophenylpiperazine moiety showed IC50 = 0.097 ± 0.003 µM against MAO-B, compared to selegiline reference IC50 = 0.040 ± 0.002 µM ; and (iv) CCR1 antagonism—aryl piperazine derivatives confirmed as potent CCR1 antagonists with in vivo anti-inflammatory activity . The target compound, by incorporating the 4-nitrophenylpiperazine fragment with an α-keto ester extension, represents a structurally distinct entry point into this multi-target pharmacology space, with the potential for a unique selectivity fingerprint compared to previously explored N-4 substituents (alkyl, benzyl, heteroarylmethyl).

Polypharmacology GPCR Ligands Sigma Receptors Monoamine Oxidase

Recommended Application Scenarios for Ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetate Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Exploration of Tyrosinase Inhibitors Targeting Hyperpigmentation Disorders

Procure the target compound as a structurally novel SAR probe within the validated 4-nitrophenylpiperazine tyrosinase inhibitor series. The ethyl oxoacetate N-4 substituent represents an unexplored SAR point in this class, where the benchmark indole-bearing derivative 4l achieved IC50 = 72.55 µM with mixed-type inhibition kinetics . Synthesize the target compound and evaluate its tyrosinase inhibitory activity against the published series to determine whether the α-keto ester motif enhances or attenuates potency relative to the indole, triazole-thiol, and other previously reported N-4 substituents. The compound's moderate lipophilicity (XLogP3 ≈ 1.3) may confer solubility advantages over more lipophilic analogs (Evidence Item 2).

Antimycobacterial Lead Optimization Using the 4-Nitrophenylpiperazine Scaffold

Use the target compound as a starting point for systematic lipophilicity optimization toward antimycobacterial agents. The class-level evidence establishes that higher lipophilicity and electron-donating N-4 substituents improve activity against M. kansasii (best MIC = 15.0 µM) with negligible cytotoxicity to human cells . The target compound's α-keto ester group (XLogP3 ≈ 1.3) provides a derivatizable handle to install more lipophilic moieties through amidation or ester hydrolysis followed by coupling, potentially improving upon the class benchmark MIC of 15.0 µM while maintaining the favorable safety profile characteristic of this scaffold (Evidence Items 3 and 5).

Sigma Receptor Ligand Development with Potential for Subtype Selectivity

Incorporate the target compound into sigma receptor screening cascades as a structurally differentiated 4-nitrophenylpiperazine derivative. Published sigma ligands bearing the 4-nitrophenylpiperazine motif achieve sub-nanomolar σ1 affinity and nanomolar σ2 affinity (Ki = 4.9 nM), but subtype selectivity remains a challenge . The unique ethyl oxoacetate N-4 substituent—which has not been evaluated in any published sigma receptor ligand—may introduce steric or electronic features that differentially affect σ1 vs. σ2 binding. Prioritize procurement for radioligand displacement assays against both subtypes to assess whether this N-4 modification shifts the selectivity profile relative to known m-nitro and o-nitro phenethyl piperazine analogs (Evidence Item 6).

Parallel Library Synthesis Core for Fragment-Based and Diversity-Oriented Drug Discovery

Deploy the target compound as a versatile core scaffold for parallel library generation in fragment-based or diversity-oriented synthesis programs. The α-keto ester group enables at least three orthogonal diversification reactions (hydrolysis, amidation, reduction) that are inaccessible to carbamate or acetyl analogs . A single bulk procurement of this compound can support the generation of 50–200 final analogs through parallel amidation with diverse amine building blocks, reducing procurement complexity compared to sourcing individual pre-functionalized analogs. The 4-nitrophenyl chromophore additionally facilitates reaction monitoring by TLC/HPLC at λ ~380 nm (Evidence Item 3).

Quote Request

Request a Quote for Ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.